Neoaureothin

Prostate Cancer Nuclear Receptor Endocrine Disruption

Researchers requiring specific androgen receptor (AR) antagonism (IC50 = 13 μM for DHT-AR binding; 1.75 nM for PSA expression) must select Neoaureothin over generic polyketides like aureothin, which targets mitochondrial respiration rather than nuclear receptors. Its distinct polyene backbone and spirotetronate motif drive divergent target selectivity. The compound's potent nematicidal activity (LC50 = 0.84 μg/mL against B. xylophilus) makes it ideal for pine wilt disease research, while its tractable biosynthetic pathway (4-fold titer improvement via quorum sensing) supports synthetic biology studies. Available in high purity (≥98%) for prostate cancer, antiviral, and natural product biosynthesis applications.

Molecular Formula C28H31NO6
Molecular Weight 477.5 g/mol
CAS No. 59795-94-7
Cat. No. B1678161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoaureothin
CAS59795-94-7
SynonymsNeoaureothin, NSC 260179, Spectinabilin
Molecular FormulaC28H31NO6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
InChIInChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-
InChIKeyIZICQJAGBLBAMJ-MNOZRKQQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neoaureothin CAS 59795-94-7: Technical Overview for Polyketide Natural Product Procurement


Neoaureothin (also known as spectinabilin, CAS 59795-94-7) is a rare nitroaryl-substituted polyketide metabolite produced by Streptomyces orinoci [1]. It belongs to the γ-pyrone class of polyketides and is structurally characterized by a unique spirotetronate motif intertwined with a polyene chain [2]. Neoaureothin exhibits a broad spectrum of biological activities, including androgen receptor (AR) antagonism, cytotoxicity against multiple cancer cell lines, nematicidal activity, and anti-HIV activity [1] [3].

Why Neoaureothin Cannot Be Substituted with Generic Aureothin-Type Analogs


Neoaureothin's distinct polyene backbone length—a key structural feature differentiating it from its close analog aureothin [1]—profoundly impacts its biological activity profile. Substitution with shorter-chain analogs like aureothin results in divergent target selectivity: while aureothin potently inhibits mitochondrial NADH:ubiquinone oxidoreductase (IC50 = 0.07–22 nmol/mg protein) , neoaureothin instead acts as an androgen receptor antagonist (IC50 = 13 μM for DHT-AR binding inhibition) . Furthermore, metabolic engineering studies demonstrate that neoaureothin production can be enhanced up to 4-fold via quorum sensing-based precursor pool regulation [2], indicating that its biosynthetic pathway responds distinctly to genetic manipulation compared to other polyketides. These structural and functional divergences render generic analog substitution scientifically invalid for applications requiring specific target engagement or optimized production.

Quantitative Differentiation Evidence: Neoaureothin vs. Closest Analogs


Androgen Receptor Antagonism: Neoaureothin vs. Aureothin

Neoaureothin acts as a functional androgen receptor (AR) antagonist, inhibiting dihydrotestosterone (DHT) binding to AR with an IC50 of 13 μM and suppressing DHT-induced prostate-specific antigen expression in LNCaP cells with an IC50 of 1.75 nM . In contrast, its close analog aureothin lacks reported AR antagonist activity; instead, aureothin is characterized as a non-competitive inhibitor of NADH:ubiquinone oxidoreductase (IC50 = 0.07 nmol/mg protein in bovine heart mitochondria) .

Prostate Cancer Nuclear Receptor Endocrine Disruption

Nematicidal Potency: Neoaureothin vs. Spectinabilin on Different Nematode Models

Neoaureothin demonstrates potent nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus with an LC50 of 0.84 μg/mL . Spectinabilin (chemically identical to neoaureothin) exhibits nematicidal activity against Caenorhabditis elegans L1 worms with an IC50 of 2.948 μg/mL at 24 h [1].

Nematicide Plant Parasitic Nematodes Biological Control

Cytotoxic Spectrum: Neoaureothin vs. Alloaureothin

Neoaureothin exhibits cytotoxicity against A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) cells with IC50 values of 34.3, 47, and 37.2 μg/mL, respectively . In comparison, the structurally distinct analog alloaureothin shows growth inhibitory effect against human fibrosarcoma HT1080 cells with an IC50 of 30 μM (equivalent to ~11.9 μg/mL) [1].

Anticancer Cytotoxicity Polyketide

Larvicidal Activity: Aureothin vs. Neoaureothin and Deoxyaureothin

Aureothin exhibits larvicidal activity against Aedes aegypti with LC50 values of 1.5 ppm (24 h) and 3.8 ppm (48 h) [1]. Allo-aureothin shows weaker activity (LC50 = 3.1 ppm at 24 h, 7.4 ppm at 48 h), while deoxyaureothin, a furan ring-reduced form, shows no activity [1]. Neoaureothin lacks reported larvicidal data against A. aegypti.

Biolarvicide Aedes aegypti Vector Control

Heterologous Production Yield: Engineered vs. Wild-Type Neoaureothin

Quorum sensing-based metabolic engineering of precursor supply in Streptomyces coelicolor M1152 increased neoaureothin production by up to 4-fold compared to the wild-type heterologous host [1]. The engineered hyperproducers achieved high titers without adversely affecting cell growth.

Metabolic Engineering Polyketide Production Streptomyces coelicolor

Validated Research Applications for Neoaureothin Procurement


Androgen Receptor-Dependent Prostate Cancer Research

Neoaureothin's unique AR antagonist activity (IC50 = 13 μM for DHT-AR binding; 1.75 nM for PSA expression) makes it a valuable tool for dissecting androgen signaling pathways in prostate cancer models. Unlike aureothin, which targets mitochondrial respiration, neoaureothin specifically modulates nuclear receptor function . Researchers investigating AR-dependent gene expression, prostate cancer cell proliferation, and endocrine therapy resistance mechanisms should prioritize neoaureothin over other polyketides.

Pine Wood Nematode (Bursaphelenchus xylophilus) Control Studies

With a potent LC50 of 0.84 μg/mL against B. xylophilus , neoaureothin is a leading candidate for developing environmentally friendly nematicides targeting pine wilt disease. This specificity distinguishes it from spectinabilin's moderate activity against C. elegans (IC50 = 2.948 μg/mL) and positions neoaureothin for plant protection research.

Metabolic Engineering of Polyketide Synthase Pathways

The demonstrated 4-fold titer improvement via quorum sensing-based engineering in S. coelicolor [1] validates neoaureothin as a tractable system for studying non-colinear PKS assembly lines. Researchers in synthetic biology and natural product biosynthesis can leverage this system to explore iterative module function and precursor flux optimization.

Anti-HIV Lead Identification and Mechanism Studies

Neoaureothin was identified as a potent hit in anti-HIV screening alongside aureothin [2]. While synthetic derivatives have since surpassed its potency, neoaureothin remains a valuable scaffold for studying γ-pyrone polyketide antiviral mechanisms and structure-activity relationships. Its distinct HIV inhibition profile compared to clinical drugs supports its use in novel target discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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